2-Methyl-4-(N-ethyl-N-benzyl)aminobenzoaldehyde-1,1-diphenylhydrazone
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Overview
Description
2-Methyl-4-(N-ethyl-N-benzyl)aminobenzoaldehyde-1,1-diphenylhydrazone (MEBA) is a chemical compound that belongs to the class of hydrazones. It has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism Of Action
The exact mechanism of action of 2-Methyl-4-(N-ethyl-N-benzyl)aminobenzoaldehyde-1,1-diphenylhydrazone is not fully understood. However, it is believed to exert its biological effects by interacting with cellular targets, such as enzymes, receptors, and DNA. 2-Methyl-4-(N-ethyl-N-benzyl)aminobenzoaldehyde-1,1-diphenylhydrazone has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and angiogenesis. It has also been shown to modulate the expression of various genes involved in inflammation and oxidative stress.
Biochemical And Physiological Effects
2-Methyl-4-(N-ethyl-N-benzyl)aminobenzoaldehyde-1,1-diphenylhydrazone has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 2-Methyl-4-(N-ethyl-N-benzyl)aminobenzoaldehyde-1,1-diphenylhydrazone has also been shown to inhibit the growth of bacteria and fungi. Additionally, 2-Methyl-4-(N-ethyl-N-benzyl)aminobenzoaldehyde-1,1-diphenylhydrazone has been shown to exhibit antioxidant and anti-inflammatory activities, which may be beneficial for the treatment of various diseases.
Advantages And Limitations For Lab Experiments
2-Methyl-4-(N-ethyl-N-benzyl)aminobenzoaldehyde-1,1-diphenylhydrazone has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits a range of biological activities. However, 2-Methyl-4-(N-ethyl-N-benzyl)aminobenzoaldehyde-1,1-diphenylhydrazone also has some limitations. It is not very water-soluble, which may limit its use in certain experiments. Additionally, 2-Methyl-4-(N-ethyl-N-benzyl)aminobenzoaldehyde-1,1-diphenylhydrazone may exhibit cytotoxicity at high concentrations, which may limit its use in certain cell-based assays.
Future Directions
There are several future directions for the study of 2-Methyl-4-(N-ethyl-N-benzyl)aminobenzoaldehyde-1,1-diphenylhydrazone. One area of interest is the development of 2-Methyl-4-(N-ethyl-N-benzyl)aminobenzoaldehyde-1,1-diphenylhydrazone-based fluorescent probes for the detection of metal ions and biomolecules. Another area of interest is the investigation of 2-Methyl-4-(N-ethyl-N-benzyl)aminobenzoaldehyde-1,1-diphenylhydrazone as a potential therapeutic agent for the treatment of cancer, inflammation, and other diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-Methyl-4-(N-ethyl-N-benzyl)aminobenzoaldehyde-1,1-diphenylhydrazone and to optimize its biological activity and pharmacological properties.
Synthesis Methods
2-Methyl-4-(N-ethyl-N-benzyl)aminobenzoaldehyde-1,1-diphenylhydrazone can be synthesized by the reaction of 2-methyl-4-aminobenzoaldehyde with N-ethyl-N-benzylhydrazine in the presence of a suitable catalyst. The reaction proceeds via the formation of a Schiff base intermediate, which is then reduced to the hydrazone product. The purity and yield of the product can be improved by using various purification techniques, such as recrystallization and chromatography.
Scientific Research Applications
2-Methyl-4-(N-ethyl-N-benzyl)aminobenzoaldehyde-1,1-diphenylhydrazone has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anticancer, antimicrobial, antioxidant, and anti-inflammatory activities. 2-Methyl-4-(N-ethyl-N-benzyl)aminobenzoaldehyde-1,1-diphenylhydrazone has also been investigated for its potential as a fluorescent probe for the detection of metal ions and biomolecules.
properties
IUPAC Name |
N-benzyl-4-[(E)-(diphenylhydrazinylidene)methyl]-N-ethyl-3-methylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3/c1-3-31(23-25-13-7-4-8-14-25)29-20-19-26(24(2)21-29)22-30-32(27-15-9-5-10-16-27)28-17-11-6-12-18-28/h4-22H,3,23H2,1-2H3/b30-22+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUABALWHGKKTJ-JBASAIQMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC(=C(C=C2)C=NN(C3=CC=CC=C3)C4=CC=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC=CC=C1)C2=CC(=C(C=C2)/C=N/N(C3=CC=CC=C3)C4=CC=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(N-ethyl-N-benzyl)aminobenzoaldehyde-1,1-diphenylhydrazone |
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